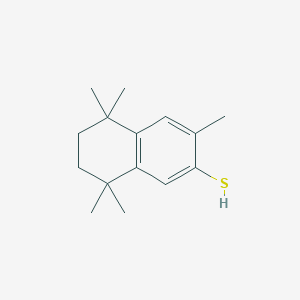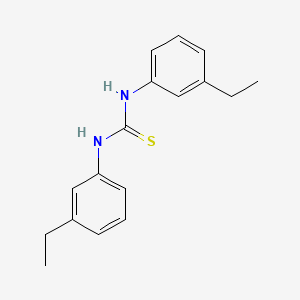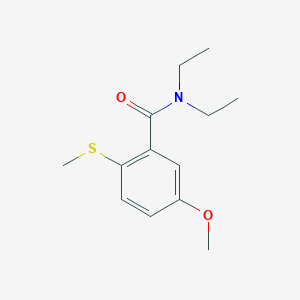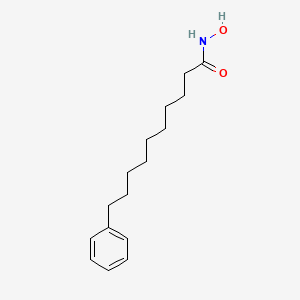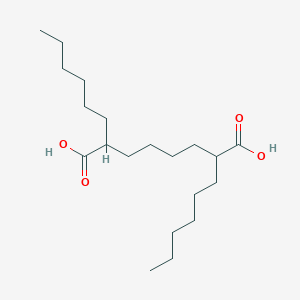
2,7-Dihexyloctanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dihexyloctanedioic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a long aliphatic chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexyloctanedioic acid typically involves multi-step organic reactions. One common method is the malonic ester synthesis , where a di-ester of malonic acid is deprotonated with a weak base, followed by alkylation with an appropriate alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain hydrocarbons or fatty acids. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,7-Dihexyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl groups can yield primary alcohols.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with other functional groups, such as halogens or hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or hydroxylated derivatives.
科学研究应用
2,7-Dihexyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants .
作用机制
The mechanism of action of 2,7-Dihexyloctanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxyl groups can interact with enzymes and receptors, influencing various biochemical processes.
Pathways Involved: It may modulate metabolic pathways related to fatty acid metabolism and energy production .
相似化合物的比较
Similar Compounds
Adipic acid: A dicarboxylic acid with a shorter aliphatic chain.
Sebacic acid: Another dicarboxylic acid with a similar chain length but different structural properties.
Azelaic acid: Known for its use in skincare products and similar structural features .
Uniqueness
2,7-Dihexyloctanedioic acid is unique due to its specific chain length and the position of the carboxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
属性
CAS 编号 |
127075-18-7 |
|---|---|
分子式 |
C20H38O4 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
2,7-dihexyloctanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24) |
InChI 键 |
RHMDMABOIPNQSG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCCC(CCCCCC)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


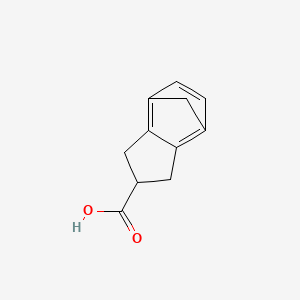
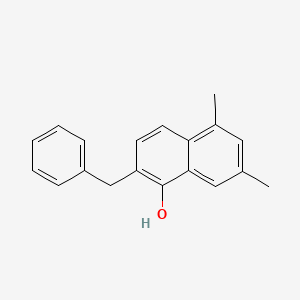
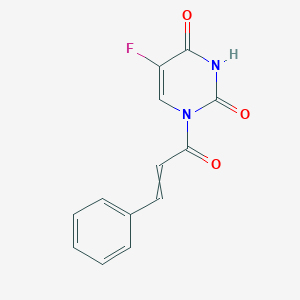

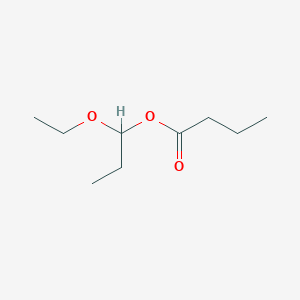
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
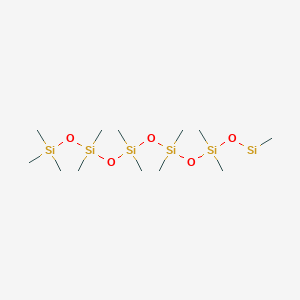
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
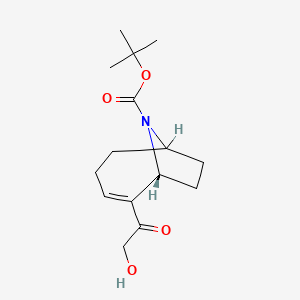
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
